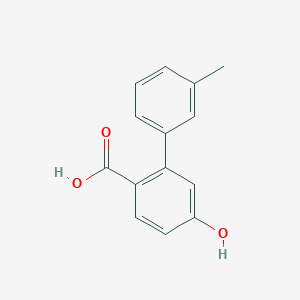
4-Hydroxy-2-(3-methylphenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(3-methylphenyl)benzoic acid is a phenolic derivative of benzoic acid. This compound is characterized by the presence of a hydroxyl group at the 4th position and a 3-methylphenyl group at the 2nd position on the benzoic acid core. It is a white crystalline solid that is slightly soluble in water but more soluble in polar organic solvents such as alcohols and acetone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(3-methylphenyl)benzoic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Hydroxy-2-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming quinones.
Reduction: The compound can be reduced to form hydroxybenzoic alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxybenzoic alcohols, and various substituted derivatives of the original compound.
科学的研究の応用
4-Hydroxy-2-(3-methylphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-Hydroxy-2-(3-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. As a phenolic compound, it can inhibit metabolic enzymes and oxidative pathways, leading to reduced cellular activity and growth . It can also interact with proteins and DNA, causing structural and functional changes in cells .
類似化合物との比較
4-Hydroxy-2-(3-methylphenyl)benzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic acid: Known for its use in acne treatment and as a precursor to aspirin.
Protocatechuic acid: Studied for its antioxidant and anti-inflammatory properties.
Gentisic acid: Known for its role in plant metabolism and potential therapeutic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids.
特性
分子式 |
C14H12O3 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
4-hydroxy-2-(3-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8,15H,1H3,(H,16,17) |
InChIキー |
JWHYGKBYBAJNSS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


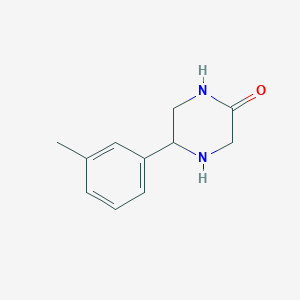
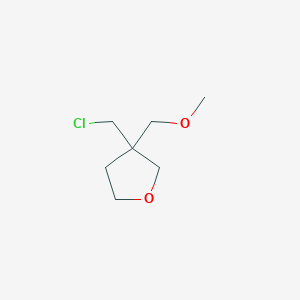
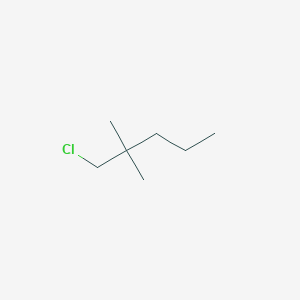
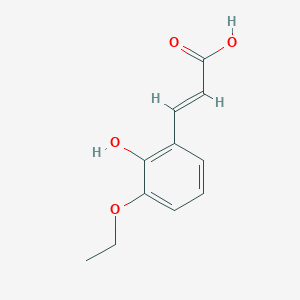
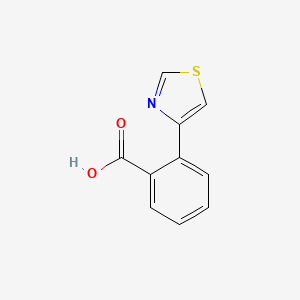
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
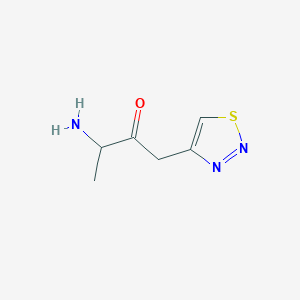
![2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)
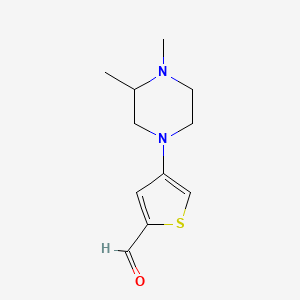
![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
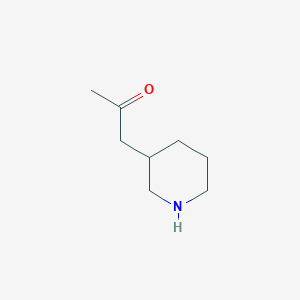
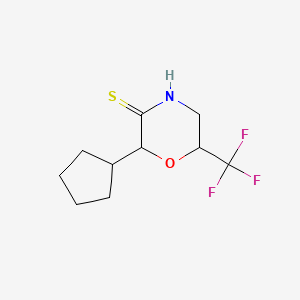
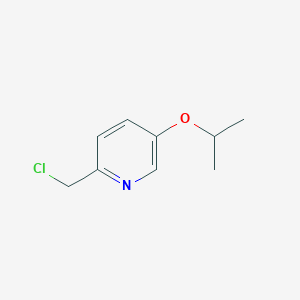
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
